5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
説明
特性
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-6-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c1-10-13(15)9-11-7-8-17(14(11)16-10)20(18,19)12-5-3-2-4-6-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYSPTNPFYEGIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CN(C2=N1)S(=O)(=O)C3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom at the 5th position of the pyrrolo[2,3-b]pyridine ring.
Methylation: Addition of a methyl group at the 6th position.
Phenylsulfonylation: Attachment of the phenylsulfonyl group to the nitrogen atom.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .
化学反応の分析
5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group plays a crucial role in its biological activity by interacting with enzymes and receptors. The bromine and methyl groups contribute to the compound’s overall stability and reactivity .
類似化合物との比較
The following analysis compares the target compound with structurally related pyrrolo[2,3-b]pyridine derivatives, focusing on substituent effects, biological activity, and synthetic applications.
Substituent Variations and Reactivity
Table 1: Key Substituent Differences and Implications
| Compound Name | Substituents | Key Differences | Impact on Properties | References |
|---|---|---|---|---|
| 5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Br (C5), CH₃ (C6), PhSO₂ (N1) | Reference compound | High lipophilicity; potential kinase inhibition | |
| 5-Bromo-2-iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Br (C5), I (C2), OCH₃ (C5), PhSO₂ (N1) | Iodo and methoxy substituents | Enhanced halogen bonding; altered reactivity in cross-coupling | |
| 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | Br (C5), PhSO₂ (N1), COOH (C3) | Carboxylic acid at C3 | Increased polarity; potential for salt formation | |
| 5-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Cl (C5), PhSO₂ (N1) | Chlorine instead of bromine | Reduced steric bulk; lower electronegativity | |
| Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | Br (C5), CH₃ (C6), COOCH₃ (C3) | Methyl ester at C3 | Ester group enables prodrug strategies |
Key Observations:
- Methyl Group (C6) : The 6-methyl group increases lipophilicity, which may improve membrane permeability compared to analogs like 5-bromo-2-iodo-5-methoxy derivatives .
- Phenylsulfonyl Group (N1) : This group stabilizes the molecule against oxidation and facilitates interactions with hydrophobic protein pockets, a feature shared with compounds in and .
生物活性
5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis, and various biological activities, including antitumor and anti-inflammatory effects.
- Molecular Formula : C13H10BrN2O2S
- Molecular Weight : 336.19 g/mol
- CAS Number : 1227270-75-8
The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities. The presence of the bromine and phenylsulfonyl groups enhances its pharmacological potential.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the Pyrrolo Ring : Utilizing starting materials like 6-methylpyridin-2(3H)-one.
- Bromination : Electrophilic bromination at the 5-position.
- Sulfonylation : Introduction of the phenylsulfonyl group via nucleophilic substitution.
Antitumor Activity
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit potent antitumor properties. A study demonstrated that compounds with similar structures can inhibit various cancer cell lines, including:
- Breast Cancer
- Lung Cancer
- Leukemia
The mechanism often involves the inhibition of key kinases involved in cell proliferation and survival pathways.
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity suggests potential applications in treating inflammatory diseases.
Case Studies
| Study | Findings |
|---|---|
| Antitumor Efficacy | A study conducted on various cancer cell lines showed that the compound inhibited cell growth by inducing apoptosis, with IC50 values in the micromolar range. |
| Inflammation Model | In vivo studies using murine models demonstrated significant reduction in paw edema when treated with the compound compared to control groups. |
The biological activity of this compound is attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have been identified as inhibitors of Aurora-A kinase and other critical signaling pathways.
- Cytokine Modulation : The compound may interfere with signaling pathways that regulate cytokine production.
Q & A
Q. What are the common synthetic routes for 5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine?
- Methodological Answer : The compound is typically synthesized via multi-step routes involving halogenation, Suzuki-Miyaura coupling, or Fischer cyclization. For example:
- Halogenation and Alkylation : Bromination at the 5-position of pyrrolo[2,3-b]pyridine followed by alkylation with methyl iodide under NaH/THF conditions introduces the methyl group (75% yield) .
- Suzuki Coupling : Substituted aryl boronic acids (e.g., phenylboronic acid) can be coupled to brominated intermediates using Pd catalysts (e.g., Pd(PPh₃)₄) in dioxane/water under reflux (74–94% yields) .
- Fischer Cyclization : A one-pot method using polyphosphoric acid to construct the pyrrolo[2,3-b]pyridine core from hydrazine derivatives and ketones (high efficiency for disubstituted analogs) .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR (DMSO-d6) are standard for confirming substitution patterns. For example, methyl groups appear at δ 2.38–2.42 ppm, while sulfonyl protons are absent due to deprotonation .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for C₁₃H₁₀BrN₂O₂S: 377.96) .
- Elemental Analysis : Confirms purity (>95%) and stoichiometry .
Advanced Research Questions
Q. How can researchers design derivatives to improve FGFR inhibitory activity?
- Methodological Answer : Structural modifications focus on:
- 5-Position : Introduce hydrogen bond acceptors (e.g., nitro, cyano) to interact with G485 in FGFR1’s ATP-binding pocket, improving potency (IC₅₀ < 25 nM) .
- 3-Position : Alkynyl or aryl groups (e.g., phenylethynyl) enhance hydrophobic interactions with the hinge region (e.g., FGFR1 IC₅₀ = 7 nM for compound 4h) .
- Sulfonyl Group : Retain phenylsulfonyl at N1 to stabilize binding via π-π stacking with F642 in FGFR1 .
Q. What strategies resolve contradictions in SAR data for pyrrolo[2,3-b]pyridine analogs?
- Methodological Answer :
- Comparative Binding Assays : Use crystallography (e.g., FGFR1 co-crystal structures) to rationalize activity disparities. For instance, methyl vs. trifluoromethyl at position 6 alters steric hindrance, affecting IC₅₀ values .
- Solubility Optimization : Low yields (e.g., 36% in silica gel chromatography) may arise from poor solubility; switch to flash chromatography with dichloromethane/ethyl acetate (90:10) to improve recovery .
- Computational Modeling : DFT calculations predict electronic effects of substituents (e.g., electron-withdrawing nitro groups at position 3 reduce electron density, enhancing electrophilic reactivity) .
Q. How can reaction conditions be optimized for scale-up synthesis?
- Methodological Answer :
- Catalyst Screening : Replace Pd(PPh₃)₄ with PdCl₂(dppf) for higher turnover in Suzuki couplings (yields increase from 74% to 87%) .
- Solvent Systems : Use THF/H₂O instead of dioxane for safer, greener reactions without compromising efficiency .
- Temperature Control : Gradual addition of nitric acid for nitration at 0°C minimizes side reactions (e.g., over-oxidation) .
Analytical and Biological Evaluation
Q. What assays are used to evaluate kinase inhibition?
- Methodological Answer :
- In Vitro Kinase Assays : Use ADP-Glo™ to measure FGFR1–4 inhibition (IC₅₀ values < 100 nM for potent derivatives) .
- Cellular Assays : MTT assays on 4T1 breast cancer cells quantify anti-proliferation (e.g., 4h shows EC₅₀ = 0.5 µM) .
- Apoptosis/Migration : Flow cytometry (Annexin V/PI staining) and transwell assays confirm mechanistic effects .
Q. How does the phenylsulfonyl group influence metabolic stability?
- Methodological Answer :
- Cytochrome P450 Assays : The sulfonyl group reduces CYP3A4-mediated metabolism, improving half-life (t₁/₂ > 4 h in microsomes) .
- Plasma Stability Tests : Compare analogs with/without sulfonyl; phenylsulfonyl derivatives show >80% stability in rat plasma over 24 h .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
